molecular formula C22H29F3O5S B14799956 3beta-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate

3beta-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate

Cat. No.: B14799956
M. Wt: 462.5 g/mol
InChI Key: MCIVSCZCJRGEJR-XZFNAKAKSA-N
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Description

The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable steroidal precursor.

    Functional Group Introduction: Introduction of the trifluoromethylsulfonyloxy group is achieved through a reaction with trifluoromethanesulfonic anhydride in the presence of a base.

    Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various biologically active derivatives.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of complex organic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

    Cell Signaling: Investigated for its role in modulating cell signaling pathways.

Medicine

    Drug Development: Explored as a lead compound for developing new therapeutic agents.

    Disease Treatment:

Industry

    Pharmaceutical Manufacturing: Used in the production of pharmaceutical intermediates.

    Biotechnology: Applications in the development of biotechnological tools and processes.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: Binds to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulates pathways such as the steroid hormone signaling pathway and the inflammatory response pathway.

Comparison with Similar Compounds

Similar Compounds

  • (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(methanesulfonyl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
  • (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethyl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

Uniqueness

  • Trifluoromethylsulfonyloxy Group : The presence of the trifluoromethylsulfonyloxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
  • Biological Activity : Exhibits distinct biological activities compared to similar compounds, making it a valuable molecule for research and development.

Biological Activity

3β-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate is a steroid derivative notable for its significant biological activity, particularly in the realm of cancer treatment. This compound acts primarily as an inhibitor of cytochrome P450 17A1 (CYP17A1), an enzyme crucial in androgen biosynthesis. The inhibition of CYP17A1 is particularly relevant in therapeutic strategies for prostate cancer, where reducing androgen levels can slow tumor growth.

Structural Characteristics

The molecular formula of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate is C22H29F3O5SC_{22}H_{29}F_{3}O_{5}S with a molecular weight of approximately 462.53 g/mol. Its structure features an acetoxy group at the 3β position and a trifluoromethanesulfonate group at the 17 position, with a double bond between carbons 5 and 16. These structural characteristics enhance its reactivity and selectivity as a CYP17A1 inhibitor compared to other steroidal compounds .

The compound binds effectively to the active site of CYP17A1, leading to potent anti-androgenic effects. Studies indicate that it exhibits slow-binding characteristics, which may enhance its therapeutic efficacy by providing prolonged inhibition of androgen synthesis . The inhibition mechanism involves competitive binding to the enzyme's active site, thereby preventing the conversion of pregnenolone and progesterone into androgens such as testosterone and androstenedione.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
Abiraterone Similar steroid backbone; inhibits CYP17A1Used in prostate cancer treatment
Dehydroepiandrosterone Precursor to androgens; lacks triflate groupInvolved in natural steroidogenesis
Androstenedione Similar steroid structure; no triflate modificationPrecursor for testosterone and estrogen
3β-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate Acetoxy group at 3β; triflate group at 17Potent CYP17A1 inhibitor with unique reactivity

The key distinguishing feature of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate is its trifluoromethanesulfonate group at the 17 position, which enhances its reactivity and selectivity .

Case Studies and Research Findings

Research has demonstrated that this compound plays a pivotal role in inhibiting androgen signaling pathways in prostate cancer cells. For instance, a study by Attard et al. (2009) highlighted the importance of CYP17A1 inhibitors like abiraterone acetate in managing advanced prostate cancer by significantly lowering serum testosterone levels . Additionally, pharmacokinetic studies have shown that compounds like abiraterone exhibit prolonged residence time within the CYP17A1 active site, contributing to sustained therapeutic effects even after systemic elimination .

Properties

Molecular Formula

C22H29F3O5S

Molecular Weight

462.5 g/mol

IUPAC Name

[(10R,13S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H29F3O5S/c1-13(26)29-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(21(17,3)11-9-18(16)20)30-31(27,28)22(23,24)25/h4,7,15-18H,5-6,8-12H2,1-3H3/t15?,16?,17?,18?,20-,21-/m0/s1

InChI Key

MCIVSCZCJRGEJR-XZFNAKAKSA-N

Isomeric SMILES

CC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C

Origin of Product

United States

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